molecular formula C13H17NO3 B14064314 tert-Butyl acetyl(phenyl)carbamate CAS No. 101137-68-2

tert-Butyl acetyl(phenyl)carbamate

Cat. No.: B14064314
CAS No.: 101137-68-2
M. Wt: 235.28 g/mol
InChI Key: OMOSCVOOOSWAEX-UHFFFAOYSA-N
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Description

tert-Butyl acetyl(phenyl)carbamate is a chemical building block designed for research applications in synthetic organic chemistry. While specific studies on this exact analogue are not currently available in the public literature, compounds within the tert-butyl carbamate family are extensively utilized as key intermediates and protective groups in multi-step synthesis . The Boc (tert-butoxycarbonyl) group is one of the most common and valuable protecting groups for amines, offering stability under a wide range of reaction conditions and being readily removable under mild acidic conditions . Related structural analogues, such as tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, have been synthesized and evaluated for biological activity, demonstrating the utility of this molecular scaffold in medicinal chemistry research for discovering new anti-inflammatory agents . Furthermore, other tert-butyl phenylcarbamates have been successfully resolved into their pure (R) and (S) enantiomers using enzymatic methods like lipase-catalyzed transesterification, highlighting their potential as precursors to chiral building blocks for asymmetric synthesis . Researchers can employ this compound to develop novel synthetic methodologies, create libraries of complex molecules for biological screening, or as a precursor in materials science . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

101137-68-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-acetyl-N-phenylcarbamate

InChI

InChI=1S/C13H17NO3/c1-10(15)14(11-8-6-5-7-9-11)12(16)17-13(2,3)4/h5-9H,1-4H3

InChI Key

OMOSCVOOOSWAEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Substrate Preparation via Amine Protection

The precursor, tert-butyl (2-acetylphenyl)carbamate, is synthesized by reacting 1-(2-aminophenyl)ethanone with tert-butyl dicarbonate [(Boc)₂O] in tetrahydrofuran (THF) under reflux for 12 hours (67% yield). Alternative solvents like dichloromethane reduce yields to 60%, while additives such as 4-dimethylaminopyridine (DMAP) show negligible improvement.

Reduction and Acylation Steps

Sodium borohydride (NaBH₄) reduces the acetyl group to a hydroxyethyl moiety, yielding (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (84% yield). Subsequent acylation with acetic anhydride produces the acetylated derivative in 92% yield, a step critical for stabilizing the intermediate before enzymatic resolution.

Chemical Synthesis via Mixed Anhydride Condensation

A patent-pending method synthesizes this compound derivatives through mixed anhydride intermediates. N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate, forming a mixed anhydride that condenses with benzylamine to yield (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate (93.1% yield).

Reaction Optimization

Key parameters include:

  • Solvent : Anhydrous ethyl acetate enhances solubility and reaction homogeneity.
  • Temperature : 0–5°C during anhydride formation prevents side reactions.
  • Stoichiometry : A 1:2 molar ratio of N-Boc-D-serine to isobutyl chlorocarbonate ensures complete conversion.
Parameter Optimal Condition Yield (%)
Solvent Ethyl acetate 93.1
Temperature (°C) 0–5 93.1
Molar Ratio (Serine:Chlorocarbonate) 1:2 93.1

Phase-Transfer Catalyzed Alkylation

The hydroxyl group undergoes methylation using methyl sulfate under phase-transfer conditions (tetrabutylammonium bromide, KOH), affording tert-butyl (2-(aminocarbonyl)-3-methoxypropyl)carbamate in 97% yield. This step highlights the versatility of tert-butyl carbamates in introducing alkoxy groups under mild conditions.

Base-Mediated Decarboxylative Amination

A novel decarboxylation route converts alkanoyloxycarbamates to tert-butyl carbamates. For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate reacts with cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C, yielding tert-butyl phenethylcarbamate in 85% yield. This method bypasses traditional reduction steps, offering a one-pot alternative.

Mechanistic Insights

The reaction proceeds via intramolecular decarboxylation, where the base abstracts a proton from the carbamate, triggering CO₂ elimination and amine formation. Aryl and alkyl substituents are tolerated, with electron-donating groups enhancing yields by stabilizing transition states.

Substrate Scope and Limitations

  • Aromatic Substrates : Phenylpropanoyl derivatives achieve 81–92% yields.
  • Aliphatic Substrates : Linear alkyl chains (e.g., ethyl, propyl) yield 75–85%.
  • Steric Hindrance : Bulky groups (e.g., triphenylethyl) reduce yields to 55–60%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): tert-butyl groups resonate at δ 1.44 ppm (s, 9H), while acetyl protons appear as singlets at δ 2.10 ppm.
  • ¹³C NMR : The carbamate carbonyl (δ 155.8 ppm) and acetyl carbonyl (δ 170.2 ppm) confirm functional group integrity.

Infrared (IR) Spectroscopy

Strong absorptions at 1760 cm⁻¹ (C=O stretch) and 1244 cm⁻¹ (C-O-C asymmetric stretch) validate the carbamate structure.

Comparative Analysis of Synthesis Routes

Method Yield (%) Enantioselectivity (E) Key Advantage Limitation
Enzymatic Resolution 84–92 >200 High enantiopurity Requires specialized lipases
Mixed Anhydride 93.1 N/A Scalable for industrial use Multi-step, costly reagents
Decarboxylation 75–92 N/A One-pot synthesis Limited to specific substrates

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl acetyl(phenyl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or phenyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and ureas.

Scientific Research Applications

Chemistry: tert-Butyl acetyl(phenyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amino groups during the synthesis of complex peptides.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for studying the behavior of carbamates in biological systems.

Medicine: this compound has potential applications in drug development. It can be used as a building block for the synthesis of pharmaceutical compounds with carbamate functionalities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. It serves as an intermediate in the synthesis of herbicides, insecticides, and other agricultural chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl acetyl(phenyl)carbamate involves the interaction of its carbamate group with nucleophiles. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromo in ): Enhance reactivity in cross-coupling reactions but reduce solubility in polar solvents.
  • Electron-Donating Groups (e.g., amino in ): Improve solubility and facilitate nucleophilic substitutions.
  • Steric Effects : Bulky substituents like tert-butyl (common to all) provide steric protection, stabilizing the carbamate group during synthesis .

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